molecular formula C19H21NO4 B5543461 methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate

methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate

Cat. No. B5543461
M. Wt: 327.4 g/mol
InChI Key: MHXQKFMANQCITN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 2-[bis(acetyl)ethenyl]aminopropenoate, involves multi-step processes from precursors like acetylacetone, leading to the formation of heterocyclic systems through reactions with N- and C-nucleophiles (Selič et al., 1997). This methodological approach underscores the complexity and versatility in synthesizing compounds with similar backbones to methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate.

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds reveal intricate arrangements and interactions. For example, the study of hydrogen-bonded structures in methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits complex sheets and chains formed through hydrogen bonding, indicative of the polarized molecular-electronic structures (Portilla et al., 2007). These structural insights are crucial for understanding the molecular geometry and electronic distribution within compounds akin to methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate.

Scientific Research Applications

Photopolymerization Applications

  • Nitroxide-Mediated Photopolymerization : A study by Guillaneuf et al. (2010) explored an alkoxyamine compound similar in structure to methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate, demonstrating its use as a photoiniferter in nitroxide-mediated photopolymerization, highlighting its potential in polymer science applications (Guillaneuf et al., 2010).

Synthesis of Heterocyclic Systems

  • Heterocyclic Compound Synthesis : Selič and Stanovnik (1997) discussed the synthesis of heterocyclic systems using a compound structurally related to methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate. This highlights its utility in creating complex organic molecules, which are crucial in pharmaceuticals and material science (Selič & Stanovnik, 1997).

Photochemical and Photophysical Properties

  • Photochemistry of Encapsulated Drugs : Tormo et al. (2005) investigated the photochemical and photophysical properties of a molecule similar to methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate when confined in nanocavities. This research is relevant to understanding the behavior of drug molecules in different environments, which is crucial for drug delivery systems (Tormo, Organero, & Douhal, 2005).

Polymer Science

  • Thermotropic Polyesters : Kricheldorf and Thomsen (1992) synthesized thermotropic polyesters using a compound similar to methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate, contributing to advancements in materials science, particularly in the development of new polymers (Kricheldorf & Thomsen, 1992).

Synthesis of Ureido Sugars

  • Ureido Sugar Derivatives : Piekarska‐Bartoszewicz and Tcmeriusz (1993) used a similar compound for synthesizing ureido sugars, which are valuable in carbohydrate chemistry and have potential applications in medicinal chemistry (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).

Synthesis of Small Molecules

  • Synthesis of Monofluorinated Molecules : Burns and Hagaman (1993) synthesized small monofluorinated molecules using a compound structurally similar to methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate, contributing to the field of fluorine chemistry, which is significant in pharmaceuticals and agrochemicals (Burns & Hagaman, 1993).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 4-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13(2)16-6-4-5-7-17(16)24-12-18(21)20-15-10-8-14(9-11-15)19(22)23-3/h4-11,13H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXQKFMANQCITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate

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